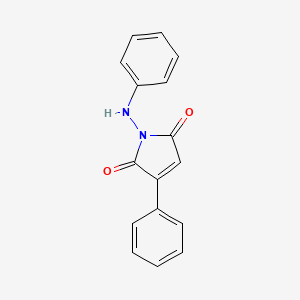
1-anilino-3-phenyl-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-anilino-3-phenyl-1H-pyrrole-2,5-dione, also known as 3-phenyl-1-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione, is a chemical compound with the molecular formula C16H12N2O2 . It has a molecular weight of 264.28 .
Synthesis Analysis
The synthesis of this compound derivatives involves the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride . The reaction yields new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The structure is planar .Physical And Chemical Properties Analysis
This compound is a yellow needle-shaped crystal . It has a melting point of 85-87 °C .作用機序
1-anilino-3-phenyl-1H-pyrrole-2,5-dione is an aromatic compound with a pyrrole-dione backbone. It is believed to interact with various proteins and enzymes in the body, leading to changes in the structure and activity of the proteins and enzymes. This interaction is thought to be mediated by hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Biochemical and Physiological Effects
This compound has been studied for its effects on various biochemical and physiological processes. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of the neurotransmitters serotonin and norepinephrine. In addition, it has been shown to have an inhibitory effect on the enzyme tyrosinase, which is involved in the synthesis of the neurotransmitter dopamine.
実験室実験の利点と制限
1-anilino-3-phenyl-1H-pyrrole-2,5-dione has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively stable under a variety of conditions. In addition, it is a highly versatile molecule and can be used as a reagent in a variety of synthetic reactions. However, this compound has several limitations for use in laboratory experiments. It is a highly reactive compound and can be easily oxidized. Furthermore, it can be difficult to purify and is sensitive to light and heat.
将来の方向性
1-anilino-3-phenyl-1H-pyrrole-2,5-dione has a wide range of potential future applications. It could be used in the development of novel drugs and materials, as well as in the study of various biochemical and physiological processes. Furthermore, it could be used as a tool for the study of the structure-activity relationship of various compounds. In addition, it could be used in the synthesis of new compounds, such as fluorescent probes and catalysts. Finally, it could be used as a reagent in the synthesis of various drugs and other compounds.
合成法
1-anilino-3-phenyl-1H-pyrrole-2,5-dione can be synthesized via several different methods. The most commonly used method is the condensation of aniline with 2-chloro-3-phenyl-1H-pyrrole-2,5-dione in the presence of an acid catalyst. This method yields a high yield of this compound in a short reaction time with minimal side products. Other methods include the condensation of aniline with 2-chloro-3-phenyl-1H-pyrrole-2,5-dione in the presence of a base catalyst, the condensation of aniline with 2-chloro-3-phenyl-1H-pyrrole-2,5-dione in the presence of an organometallic catalyst, and the reaction of aniline with 2-chloro-3-phenyl-1H-pyrrole-2,5-dione in the presence of a Lewis acid.
科学的研究の応用
1-anilino-3-phenyl-1H-pyrrole-2,5-dione has been used in a variety of scientific research applications. It has been used as a model compound for the study of the structure-activity relationship of various drug compounds. It has also been used as a tool for the study of the structure-property relationship of various materials. In addition, it has been used as a reagent in the synthesis of various drugs and other compounds. Furthermore, it has been used as a substrate in the study of various enzymatic reactions.
特性
IUPAC Name |
1-anilino-3-phenylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-15-11-14(12-7-3-1-4-8-12)16(20)18(15)17-13-9-5-2-6-10-13/h1-11,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDRBJYQYWWNTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C2=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

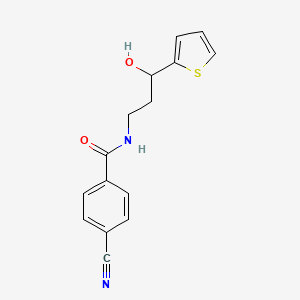
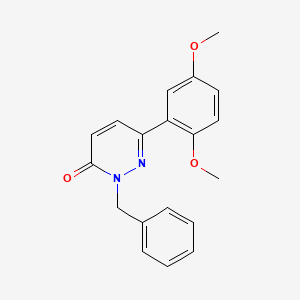

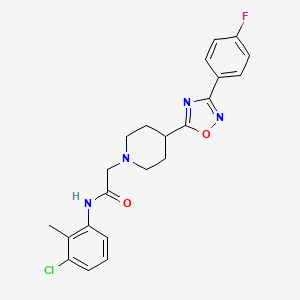

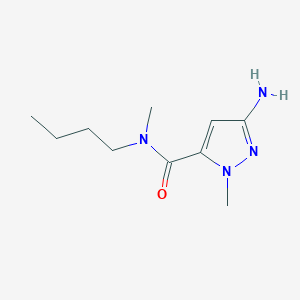
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2621094.png)
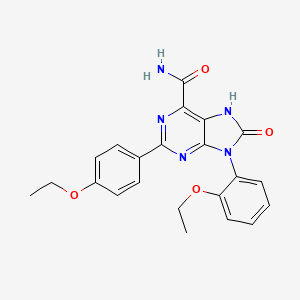

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2621098.png)
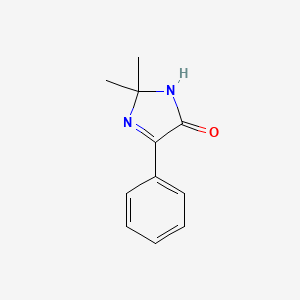
![3-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2621101.png)
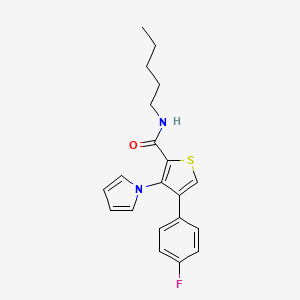
![2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl thiocyanate](/img/structure/B2621104.png)